12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
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Overview
Description
12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ester, and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzoxazole moiety, followed by the introduction of the propoxyphenyl group. The final steps involve the formation of the ester and the incorporation of the triazatetradecanoic acid backbone. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the ester group may produce alcohols. Substitution reactions on the benzoxazole ring can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 12-Methyl-oxa-cyclododecan-2-one
- 1-Oxa-2-silacyclopentane, 2,2-dimethyl-
- Beta-lactamase OXA-2
Uniqueness
Compared to similar compounds, 12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(3-(2-benzoxazolyl)propoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
162540-10-5 |
---|---|
Molecular Formula |
C40H54N4O8 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-1-[4-[3-(1,3-benzoxazol-2-yl)propoxy]phenyl]-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C40H54N4O8/c1-39(2,3)51-37(47)43-31(23-27-13-8-7-9-14-27)33(45)25-41-26-34(46)32(44-38(48)52-40(4,5)6)24-28-18-20-29(21-19-28)49-22-12-17-36-42-30-15-10-11-16-35(30)50-36/h7-11,13-16,18-21,31-34,41,45-46H,12,17,22-26H2,1-6H3,(H,43,47)(H,44,48)/t31-,32-,33+,34+/m0/s1 |
InChI Key |
SYMCBBYJOYFSNB-PSWJWLENSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCCC3=NC4=CC=CC=C4O3)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCC3=NC4=CC=CC=C4O3)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
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